2-((5-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a piperazine moiety bearing an indole-acetyl group and a thioether-linked acetamide side chain terminated by a furfurylmethyl group. Its synthesis likely follows a multi-step protocol similar to other thiadiazole derivatives, such as reacting 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide with piperazine derivatives under basic conditions (e.g., potassium carbonate in acetone) .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[5-[4-[2-(1H-indol-3-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3S2/c30-20(25-14-17-4-3-11-32-17)15-33-23-27-26-22(34-23)29-9-7-28(8-10-29)21(31)12-16-13-24-19-6-2-1-5-18(16)19/h1-6,11,13,24H,7-10,12,14-15H2,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVFXRUGORUURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)CC4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that incorporates several pharmacologically relevant motifs, including indole, piperazine, thiadiazole, and furan. This article explores its biological activity based on existing literature, synthesizing findings from diverse sources.
Structure and Synthesis
The compound's structure features multiple functional groups that are known to influence biological activity. The synthesis typically involves multi-step reactions including acylation and cyclization processes. For instance, the synthesis of similar compounds has been reported to yield derivatives with significant biological activities through the use of piperazine linkers and heterocyclic scaffolds .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Studies have indicated that compounds containing thiadiazole and indole moieties exhibit notable antimicrobial properties. For example, derivatives with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria. The presence of the indole structure is particularly significant in enhancing antibacterial activity due to its ability to interact with bacterial enzymes .
Anticancer Properties
Research has demonstrated that piperazine derivatives can inhibit cancer cell proliferation. The specific compound under discussion has been evaluated in vitro for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is required to elucidate the exact mechanisms involved .
Cholinesterase Inhibition
The compound's potential as an acetylcholinesterase (AChE) inhibitor has been explored in some studies. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease. Compounds with similar scaffolds have shown varying degrees of AChE inhibition, with IC50 values indicating effective concentrations for therapeutic use .
Case Studies
Several case studies have been published detailing the biological evaluation of related compounds:
- Indole Derivatives : A study on indole-based compounds revealed their potential as dual inhibitors of AChE and butyrylcholinesterase (BChE), which are critical in neurodegenerative disease management .
- Thiadiazole Compounds : Research focusing on thiadiazole derivatives demonstrated significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiadiazole ring can enhance potency .
- Piperazine Linkers : The incorporation of piperazine has been linked to improved pharmacokinetic profiles and bioavailability in several drug candidates, making it a valuable component in drug design .
Data Tables
The following table summarizes the biological activities reported for similar compounds:
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. Thiadiazole compounds have been shown to possess antibacterial and antifungal properties against various pathogens. For example, studies have reported that certain thiadiazole derivatives demonstrate potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans and Aspergillus niger .
Anticancer Activity
The incorporation of indole and thiadiazole structures in the compound suggests potential anticancer properties. Indoles are known for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival . The specific interactions of this compound with cellular targets warrant further investigation to elucidate its mechanism of action.
Neuroprotective Effects
Some derivatives of piperazine and indole have been studied for their neuroprotective effects. These compounds may exhibit the ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases . The structure of this compound suggests it could interact with neurotransmitter systems or modulate neuroinflammatory responses.
Synthetic Methodologies
The synthesis of 2-((5-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide typically involves multi-step synthetic routes. Key steps include:
- Formation of the Thiadiazole Ring : This is often achieved through cyclization reactions involving thiosemicarbazides and carbonyl compounds.
- Piperazine Derivatization : Piperazine can be modified to introduce various substituents that enhance biological activity.
- Indole Acetylation : The introduction of the indole moiety typically involves acylation reactions using appropriate acyl chlorides or anhydrides.
These synthetic approaches allow for the exploration of structure–activity relationships (SAR), providing insights into how modifications can enhance efficacy or reduce toxicity.
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
- Antimicrobial Screening : A study evaluated a series of thiadiazole derivatives for antimicrobial activity, revealing that compounds with similar structural features exhibited MIC values significantly lower than standard antibiotics, indicating strong antibacterial properties .
- Anticancer Evaluation : In vitro assays demonstrated that certain derivatives led to a marked decrease in cell viability in cancer cell lines compared to control groups, suggesting promising anticancer activity .
- Neuroprotective Studies : Research investigating the neuroprotective effects of related compounds showed significant reduction in neuronal cell death under oxidative stress conditions, highlighting their potential in treating neurodegenerative disorders .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Their Implications
Physicochemical Properties
- Solubility : The dimethoxyphenyl analogue has higher aqueous solubility (logP ~2.5) than the indole-containing target compound (predicted logP ~3.8), due to methoxy groups’ polarity.
- Metabolic Stability : The furan moiety in the target compound may increase susceptibility to CYP450 oxidation compared to isoxazole or benzamide derivatives .
Q & A
Q. What are the recommended synthetic routes for 2-((5-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic chemistry. A common approach involves:
- Step 1 : Condensation of indole-3-acetic acid with piperazine to form the piperazine-indole intermediate.
- Step 2 : Reaction with 1,3,4-thiadiazole-2-thiol under basic conditions (e.g., potassium carbonate in ethanol) to introduce the thiadiazole-thioether moiety .
- Step 3 : Final coupling with furfurylamine via an acetamide linker using carbodiimide-based coupling agents.
Purification typically involves recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Monitor reaction progress using TLC or HPLC.
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent connectivity (e.g., indole NH at ~10 ppm, furan protons at 6.3–7.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak).
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages (±0.3% tolerance) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm) and thiadiazole C-S-C vibrations (~680 cm).
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Methodological Answer : Prioritize assays based on structural motifs:
- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM, with cisplatin as a positive control .
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Test against COX-1/2 or kinases (e.g., EGFR) using fluorometric or colorimetric kits .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Replace the furan group with substituted thiophenes or pyridines to assess electronic effects on receptor binding .
- Piperazine Substitutions : Introduce methyl or fluoro groups to modulate lipophilicity and blood-brain barrier penetration .
- Thiadiazole Variants : Compare 1,3,4-thiadiazole with 1,2,4-triazole derivatives to evaluate ring stability and metabolic resistance .
Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 active site) .
Q. What strategies resolve low synthetic yields in the final coupling step?
- Methodological Answer :
- Catalyst Optimization : Switch from DCC to EDC/HOBt for milder amide bond formation .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane to improve solubility.
- Temperature Control : Perform reactions at 0–4°C to minimize side-product formation (e.g., via Schlenk techniques) .
- Computational Guidance : Use density functional theory (DFT) to model transition states and identify rate-limiting steps .
Q. How can contradictory biological data (e.g., high in vitro activity but low in vivo efficacy) be analyzed?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays) .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the indole ring) .
- Formulation Adjustments : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
Q. What computational tools predict this compound’s drug-likeness and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate LogP (<5), topological polar surface area (<140 Ų), and hERG inhibition risk .
- Toxicity Profiling : Run ProTox-II for hepatotoxicity and Ames mutagenicity predictions.
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., 100 ns MD runs in GROMACS) to validate docking results .
Q. How to develop a robust HPLC method for purity analysis?
- Methodological Answer :
- Column Selection : C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile.
- Detection : UV at 254 nm (amide π→π* transitions) .
- Validation : Assess linearity (R² > 0.999), LOD/LOQ (<0.1 µg/mL), and precision (%RSD < 2%) per ICH guidelines.
Methodological Challenges & Solutions
Q. How to address instability of the thiadiazole-thioether moiety during storage?
- Methodological Answer :
- Storage Conditions : Store at −20°C under argon in amber vials to prevent oxidation .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanolic stock solutions.
- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC checks .
Q. What emerging technologies can accelerate research on this compound?
- Methodological Answer :
- AI-Driven Synthesis : Deploy platforms like ChemOS for autonomous reaction optimization .
- High-Throughput Screening (HTS) : Use 384-well plates with robotic liquid handlers to test 10,000+ analogs in parallel.
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution for precise SAR insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
